molecular formula C11H21N B14398288 (1E)-N-Butyl-5-methylhex-4-en-1-imine CAS No. 88015-34-3

(1E)-N-Butyl-5-methylhex-4-en-1-imine

Cat. No.: B14398288
CAS No.: 88015-34-3
M. Wt: 167.29 g/mol
InChI Key: FKTAJELAOKRODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-Butyl-5-methylhex-4-en-1-imine is an organic compound with a unique structure that includes a butyl group, a methyl group, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Butyl-5-methylhex-4-en-1-imine typically involves the reaction of 5-methylhex-4-en-1-one with butylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Butyl-5-methylhex-4-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Butyl-5-methylhex-4-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Butyl-5-methylhex-4-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Butyl-5-methylhex-4-en-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-N-Butyl-5-methylhex-4-en-1-oxime: Contains an oxime group instead of an imine.

    (1E)-N-Butyl-5-methylhex-4-en-1-nitrile: Contains a nitrile group instead of an imine.

Uniqueness

(1E)-N-Butyl-5-methylhex-4-en-1-imine is unique due to its specific imine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88015-34-3

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-butyl-5-methylhex-4-en-1-imine

InChI

InChI=1S/C11H21N/c1-4-5-9-12-10-7-6-8-11(2)3/h8,10H,4-7,9H2,1-3H3

InChI Key

FKTAJELAOKRODO-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CCCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.